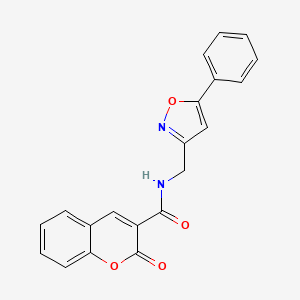

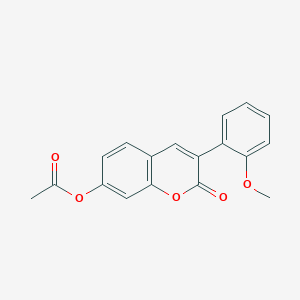

N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the compound , has been a topic of interest in recent scientific literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to create aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been studied extensively . For instance, dihydrothiophene shows two distinct regioselectivities in acidic or basic media, leading to the formation of different compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide” are not detailed in the sources I found .Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

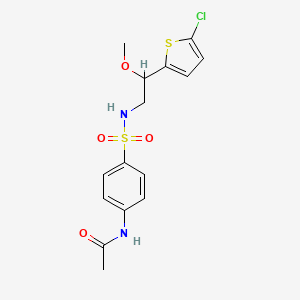

A study explored the metabolism of chloroacetamide herbicides (such as acetochlor and metolachlor) in human and rat liver microsomes. This research is relevant for understanding the biochemical pathways and potential environmental and health impacts of chloroacetamide compounds. It highlights the complex metabolic activation pathways that could lead to carcinogenicity, involving the production of DNA-reactive compounds through bioactivation processes (Coleman et al., 2000).

Different Spatial Orientations of Amide Derivatives on Anion Coordination

Another study focused on the structural characteristics of amide derivatives, specifically analyzing the crystal structure and spatial orientation of certain amide compounds. This research could be pertinent to the development of new materials or chemical sensors based on amide functionalities (Kalita & Baruah, 2010).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Investigation into the mode of action of chloroacetamide herbicides like alachlor on fatty acid synthesis in algae offers insights into the biochemical effects of these compounds on non-target organisms. Such studies are crucial for assessing the environmental safety and risks associated with the use of chloroacetamide herbicides (Weisshaar & Böger, 1989).

Cytotoxic Activity of Novel Sulfonamide Derivatives

Research into the cytotoxic activities of novel sulfonamide derivatives, including those related to chloroacetamide structures, sheds light on the potential therapeutic applications of these compounds in treating cancer. This demonstrates the dual nature of chemical research, which can uncover both environmental risks and medical benefits (Ghorab et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4S2/c1-10(19)18-11-3-5-12(6-4-11)24(20,21)17-9-13(22-2)14-7-8-15(16)23-14/h3-8,13,17H,9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLVRDMAUIMEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2464311.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2464312.png)

![N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464313.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2464318.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)